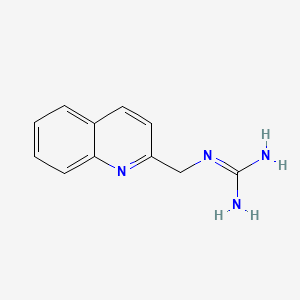
1-(2-Quinolylmethyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Quinolylmethyl)guanidine is a compound with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol It is characterized by the presence of a quinoline ring attached to a guanidine group via a methylene bridge
Métodos De Preparación
The synthesis of 1-(2-Quinolylmethyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-chloromethylquinoline with guanidine under basic conditions . Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to produce N,N’-disubstituted guanidines . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(2-Quinolylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Quinolylmethyl)guanidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Quinolylmethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
1-(2-Quinolylmethyl)guanidine can be compared with other guanidine-containing compounds such as:
Guanethidine: An antihypertensive agent that inhibits the release of norepinephrine.
Tetrodotoxin: A potent neurotoxin that contains a guanidine group and blocks sodium channels.
Ptilomycalin A: A tricyclic guanidine-containing natural product with cytotoxic and antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which combines the quinoline ring with the guanidine group, providing distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12N4 |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
2-(quinolin-2-ylmethyl)guanidine |
InChI |
InChI=1S/C11H12N4/c12-11(13)14-7-9-6-5-8-3-1-2-4-10(8)15-9/h1-6H,7H2,(H4,12,13,14) |
Clave InChI |
NAFDNUMFSVVNDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



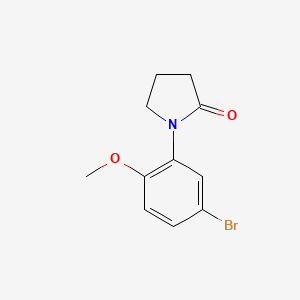

![7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine](/img/structure/B13696374.png)
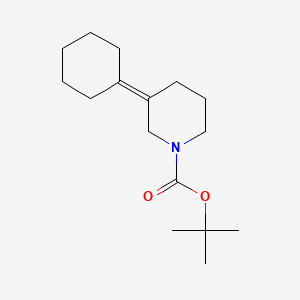
![(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide](/img/structure/B13696383.png)
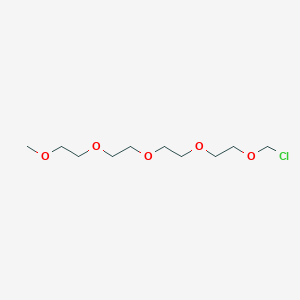
![5H-Cyclopenta[C]pyridine](/img/structure/B13696389.png)

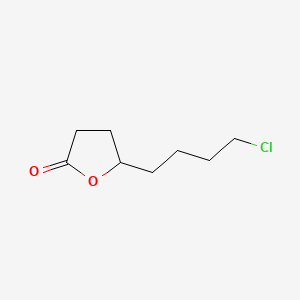
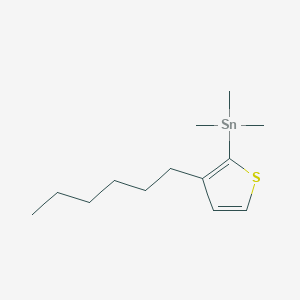

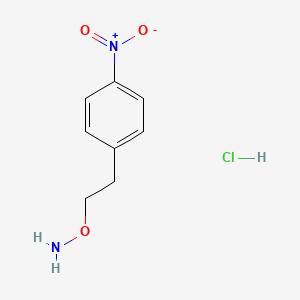
![7-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13696428.png)
